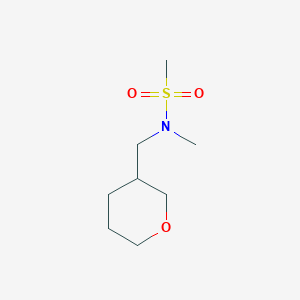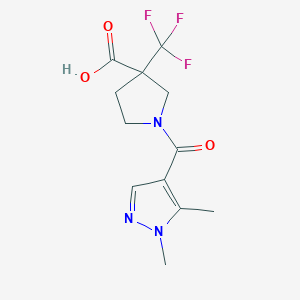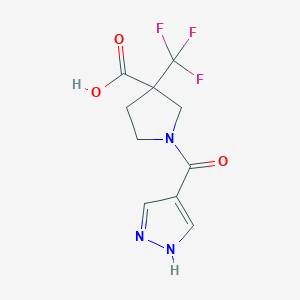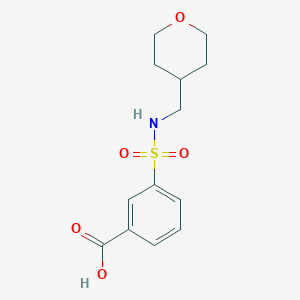![molecular formula C14H16F3NO2 B7577015 1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is commonly referred to as "MTTP" and is known for its potential use in scientific research. This compound has been the subject of numerous studies due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of MTTP is not fully understood, but it is believed to act on various biological pathways and receptors within the body. It has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitters and can affect mood and behavior. Additionally, MTTP has been shown to have an effect on the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
MTTP has a range of biochemical and physiological effects, including the ability to reduce inflammation and pain. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, MTTP has been shown to have anticonvulsant effects, which may be due to its ability to modulate the GABA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTTP in lab experiments is its unique chemical structure, which allows for a range of potential applications in various fields of research. Additionally, MTTP has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using MTTP in lab experiments is the lack of research on its long-term effects, as well as its potential interactions with other compounds.
Orientations Futures
There are numerous future directions for research on MTTP, including further studies on its potential applications in the treatment of various diseases. Additionally, research on the mechanism of action of MTTP and its potential interactions with other compounds could provide valuable insights into its biological effects. Further research could also focus on developing new synthesis methods for MTTP and exploring its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of MTTP involves several steps, including the reaction of 3-methylbenzyl bromide with trifluoromethyl pyrrolidine, followed by the addition of sodium hydroxide and the subsequent formation of the carboxylic acid. This process is typically carried out using various organic solvents and reagents, and can be challenging due to the compound's complex structure.
Applications De Recherche Scientifique
MTTP has been extensively studied for its potential use in scientific research, particularly in the fields of medicinal chemistry and drug development. It has been found to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, MTTP has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-10-3-2-4-11(7-10)8-18-6-5-13(9-18,12(19)20)14(15,16)17/h2-4,7H,5-6,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFVPFXTYLUSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)
![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)


![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)



